REACTION_CXSMILES
|
[C:1]1([Mg]Cl)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[S-]C1C=CC=CC=1.[Li+].C([C:19]1[CH:24]=[CH:23][N:22]=[CH:21][CH:20]=1)#N.C1([Mg]Cl)C=CC=CC=1.C1(S[Li])C=CC=CC=1.C([O-])(=O)CC(CC([O-])=O)(C([O-])=O)O.[Na+].[Na+].[Na+]>C1COCC1.C/C(/[O-])=C/C(C)=O.C/C(/[O-])=C/C(C)=O.[Ni+2].CP(C)C>[C:1]1([C:19]2[CH:24]=[CH:23][N:22]=[CH:21][CH:20]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2,4.5,6.7.8.9,11.12.13|
|
Name
|
|
Quantity
|
96.1 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Mg]Cl
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Name
|
|
Quantity
|
211 mL
|
Type
|
reactant
|
Smiles
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[S-]C1=CC=CC=C1.[Li+]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=NC=C1
|
Name
|
PhMgCl PhSLi
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Mg]Cl.C1(=CC=CC=C1)S[Li]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.617 g
|
Type
|
catalyst
|
Smiles
|
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ni+2]
|
Name
|
|
Quantity
|
4.8 mL
|
Type
|
catalyst
|
Smiles
|
CP(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 1 L 3-neck flask, equipped with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0-5° C. with an ice bath
|
Type
|
CUSTOM
|
Details
|
forming a blue solution
|
Type
|
CUSTOM
|
Details
|
forming a green solution
|
Type
|
TEMPERATURE
|
Details
|
maintained the reaction temperature below 15° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction was heated at 60° C. for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted three times with MTBE (265 mL each)
|
Type
|
EXTRACTION
|
Details
|
The combined organic phase was extracted three times with 2 N aqueous HCl (250 mL each)
|
Type
|
EXTRACTION
|
Details
|
this combined aqueous extract
|
Type
|
EXTRACTION
|
Details
|
This mixture was then extracted three times with MTBE (330 mL each)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phase was dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration of the drying agent, solvent
|
Type
|
CUSTOM
|
Details
|
was removed in vacuo
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=CC=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.1 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 94.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |